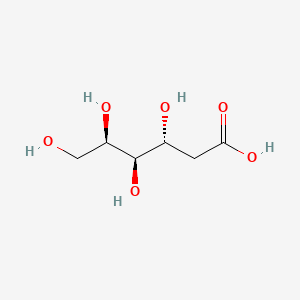

2-Deoxy-D-lyxo-hexonic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

16867-64-4 |

|---|---|

Molecular Formula |

C6H12O6 |

Molecular Weight |

180.16 g/mol |

IUPAC Name |

(3R,4R,5R)-3,4,5,6-tetrahydroxyhexanoic acid |

InChI |

InChI=1S/C6H12O6/c7-2-4(9)6(12)3(8)1-5(10)11/h3-4,6-9,12H,1-2H2,(H,10,11)/t3-,4-,6-/m1/s1 |

InChI Key |

PALQXFMLVVWXFD-ZMIZWQJLSA-N |

SMILES |

C(C(C(C(CO)O)O)O)C(=O)O |

Isomeric SMILES |

C([C@H]([C@H]([C@@H](CO)O)O)O)C(=O)O |

Canonical SMILES |

C(C(C(C(CO)O)O)O)C(=O)O |

Other CAS No. |

16867-64-4 |

Synonyms |

2-deoxy-D-lyxo-hexonic acid |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Methodologies

Established Synthetic Routes and Reaction Mechanisms

The primary route to 2-Deoxy-D-lyxo-hexonic acid involves a two-step process: the synthesis of its precursor sugar, 2-deoxy-D-lyxo-hexose, followed by the oxidation of the aldehyde group to a carboxylic acid.

Another common precursor for the synthesis of 2-deoxy-lyxo-hexopyranosides is D-galactal. The addition of alcohols to peracetylated D-galactal, promoted by a Lewis acid such as triphenylphosphine hydrobromide, can yield ω-aminoalkyl 2-deoxy-D-lyxo-hexopyranosides. researchgate.net These glycosides can then be hydrolyzed to afford the free 2-deoxy-D-lyxo-hexose.

Activated 2-deoxy-1-thioglycosides also serve as versatile precursors for the synthesis of disaccharides containing 2-deoxy-lyxo-hexopyranosyl units. nih.gov This underscores the accessibility of the 2-deoxy-D-lyxo-hexose scaffold from various carbohydrate starting materials.

Once 2-deoxy-D-lyxo-hexose is obtained, the subsequent step is the oxidation of its aldehyde group to a carboxylic acid to yield this compound. This transformation is a well-established reaction for aldoses. Mild oxidizing agents are typically employed to selectively oxidize the aldehyde without affecting the secondary hydroxyl groups.

A common and effective reagent for this conversion is bromine water in a slightly acidic solution. The mechanism of this oxidation has been extensively studied for various aldoses. It is understood that the cyclic hemiacetal form of the sugar is in equilibrium with the open-chain aldehyde form, which is the species that undergoes oxidation. The reaction is known to be stereoselective, with the rate of oxidation often depending on the anomeric configuration of the sugar. libretexts.orglibretexts.org

Alternatively, other mild oxidizing agents like hypobromite can be used for this conversion. libretexts.orglibretexts.org For instance, the oxidation of 2-deoxy-D-glucose to 2-deoxy-D-gluconic acid has been well-documented, providing a direct analogy for the oxidation of 2-deoxy-D-lyxo-hexose. libretexts.org

Below is a table summarizing the common oxidation methods for converting aldoses to aldonic acids, which are applicable to the synthesis of this compound.

| Oxidizing Agent | Reaction Conditions | Product |

| Bromine Water (Br₂) | Slightly acidic (pH ~5-6) | Aldonic Acid |

| Sodium Hypobromite (NaBrO) | Mildly basic | Aldonic Acid |

| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Basic | Aldonic Acid (as carboxylate) |

| Benedict's Reagent (Cu²⁺ in citrate buffer) | Basic | Aldonic Acid (as carboxylate) |

| Fehling's Reagent (Cu²⁺ in tartrate buffer) | Basic | Aldonic Acid (as carboxylate) |

Development of Novel Synthetic Methodologies

Recent advancements in organic synthesis have provided more sophisticated and efficient methods for the preparation of 2-deoxy sugars and their derivatives, focusing on stereocontrol and the use of modern reagents.

The stereoselective synthesis of 2-deoxyglycosides is a significant challenge due to the absence of a participating group at the C-2 position. However, various strategies have been developed to control the stereochemical outcome of glycosylation reactions. nih.gov These methods are crucial for the synthesis of precursors to this compound with high purity.

For instance, the synthesis of 2-deoxy-D-arabino/lyxo-hexopyranosyl disaccharides has been achieved using activated 2-deoxy-1-thioglycosides as common precursors. nih.gov The choice of promoters and reaction conditions allows for a degree of stereocontrol in the formation of the glycosidic bond.

Modern synthetic methods offer powerful tools for the construction of complex carbohydrates like 2-deoxy-D-lyxo-hexose and its subsequent conversion to the corresponding hexonic acid.

Glycosyl Halide-Based Synthesis: Glycosyl halides are among the earliest and most utilized donors in 2-deoxyglycoside synthesis. nih.gov Although often unstable, they can be generated in situ and activated under Koenigs-Knorr conditions using silver salts as promoters to form glycosidic linkages. nih.gov The choice of the silver salt can influence the selectivity of the reaction. nih.gov

Radical Reactions: Radical-based methods have emerged as a powerful tool in carbohydrate chemistry. For instance, a photochemically induced isomerization of unprotected aldoses in the presence of a ketone sensitizer can proceed via a radical pathway to yield 2-deoxy lactones. These lactones are cyclic esters of the corresponding aldonic acids and can be readily hydrolyzed to the acid. This approach offers a direct route from an aldose to a 2-deoxy-aldonic acid derivative.

Photochemical Transformations: Light-induced reactions provide a green and efficient alternative to traditional synthetic methods. The aforementioned radical-based isomerization is an example of a photochemical transformation that can be applied to the synthesis of 2-deoxy-hexonic acid precursors.

Derivatization Strategies for Research Applications

The carboxylic acid moiety of this compound offers a versatile handle for various derivatization reactions, enabling the synthesis of a wide range of compounds for research purposes, including biological probes and potential therapeutics.

Common derivatization strategies for carboxylic acids include:

Esterification: The carboxylic acid can be converted to an ester by reaction with an alcohol in the presence of an acid catalyst. This is useful for creating prodrugs or for modifying the solubility and pharmacokinetic properties of the molecule. For example, the synthesis of a 2-keto-3-deoxy-D-erythro-hexonic acid isopropyl ester has been reported. nih.gov

Amidation: Reaction with an amine in the presence of a coupling agent, such as a carbodiimide, leads to the formation of an amide. This allows for the conjugation of this compound to peptides, proteins, or other amine-containing molecules.

Reduction: The carboxylic acid can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃). This would lead back to 2-deoxy-D-lyxo-hexose.

Halogenation: Halogenated derivatives of 2-deoxy-sugars have shown potent biological activity. mdpi.com While not a direct derivatization of the carboxylic acid, the synthesis of halogenated precursors to this compound could lead to novel bioactive compounds.

These derivatization strategies are crucial for exploring the structure-activity relationships of this compound and for developing new tools for chemical biology research. The biological activity of derivatives of the related 2-deoxy-D-glucose has been extensively studied, with halogenated and acetylated analogs showing promising results in cancer therapy. mdpi.comdergipark.org.trnih.govnih.gov

Synthesis of Analogs and Modified Forms for Mechanistic Probes

The synthesis of analogs of 2-deoxy-sugars, including structures related to this compound, is crucial for developing mechanistic probes to investigate biological pathways. These analogs often involve the strategic replacement of hydroxyl groups or other functionalities to study enzyme-substrate interactions and reaction mechanisms.

A common strategy for synthesizing 2-deoxy-sugar analogs involves the use of thioglycosides as precursors. For instance, activated 2-deoxy-1-thioglycosides can serve as versatile building blocks for creating various 2-deoxy disaccharides. This approach has been successfully employed in the synthesis of 2-deoxy-D-arabino/lyxo-hexopyranosyl disaccharides, where the 2-deoxy sugar unit can be incorporated as either the reducing or non-reducing end of the disaccharide nih.gov.

Another approach involves the modification of readily available monosaccharides. For example, analogs of early intermediates in the shikimate pathway have been synthesized from 1-O-acetyl-3,4,6-tri-O-benzyl-2-deoxy-D-arabino-hexopyranose. Treatment of this starting material with trimethyl phosphite in the presence of trimethylsilyl triflate yields a mixture of dimethyl (3,4,6-tri-O-benzyl-α-D-arabino-hexopyranosyl)phosphonate and its β-anomer rsc.org. These phosphonate analogs are instrumental in studying the enzymes of the shikimate pathway.

The synthesis of fluorinated sugar analogs, such as 2-deoxy-2-fluoro-D-glucose, represents another important class of mechanistic probes rsc.org. The introduction of a fluorine atom at the C-2 position mimics the natural substrate but can alter the electronic properties and reactivity, thereby providing insight into enzymatic mechanisms.

The table below summarizes various synthetic approaches for generating 2-deoxy-sugar analogs that can serve as mechanistic probes.

| Starting Material | Reagents | Product | Application |

| Activated 2-deoxy-1-thioglycosides | Glycosyl acceptors | 2-deoxy-D-arabino/lyxo-hexopyranosyl disaccharides | Probing carbohydrate-processing enzymes |

| 1-O-acetyl-3,4,6-tri-O-benzyl-2-deoxy-D-arabino-hexopyranose | Trimethyl phosphite, trimethylsilyl triflate | Dimethyl (3,4,6-tri-O-benzyl-α/β-D-arabino-hexopyranosyl)phosphonate | Studying shikimate pathway enzymes |

| D-Glucal | Reagents for fluorination | 2-deoxy-2-fluoro-D-glucose | Investigating glucose metabolism and transport |

Preparation for Enhanced Analytical Characterization (e.g., for GC-MS)

For the analytical characterization of acidic sugars like this compound, particularly by gas chromatography-mass spectrometry (GC-MS), derivatization is a critical step. This process enhances the volatility and thermal stability of the analyte, making it suitable for GC analysis, and can also improve ionization efficiency for mass spectrometric detection.

A common derivatization method for compounds containing carboxylic acid and hydroxyl groups is silylation. This involves replacing the active hydrogen atoms in these functional groups with a trimethylsilyl (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of trimethylchlorosilane (TMCS) and hexamethyldisilazane (HMDS) are frequently used. For example, the GC-MS analysis of D-Arabino-Hexonic acid has been performed after its conversion to the 3-deoxy-2,5,6-tris-O-(trimethylsilyl)-γ-lactone form semanticscholar.org.

Another strategy for enhancing the detection of carboxylic acids involves their conversion to esters, such as methyl esters. This can be achieved by refluxing the sample with absolute methanol and a catalytic amount of concentrated sulfuric acid semanticscholar.org. This method is particularly useful for analyzing fatty acids but can be adapted for other carboxylic acids.

The choice of derivatization reagent and method depends on the specific functional groups present in the molecule and the analytical technique being employed. For a compound like this compound, a two-step derivatization might be necessary to cap both the carboxylic acid and the multiple hydroxyl groups effectively for GC-MS analysis.

The following table outlines common derivatization strategies applicable to acidic sugars for enhanced analytical characterization.

| Derivatization Method | Reagents | Functional Groups Targeted | Analytical Technique |

| Silylation | BSTFA, TMCS/HMDS | Carboxylic acids, Hydroxyls | GC-MS |

| Methylation | Methanol, Sulfuric acid | Carboxylic acids | GC-MS |

| Acylation | Acetic anhydride, Pyridine | Hydroxyls, Amines | GC-MS |

Biosynthesis and Metabolic Pathways in Biological Systems

Natural Occurrence and Biological Production Pathways

Currently, 2-Deoxy-D-lyxo-hexonic acid is not widely reported as a naturally occurring compound in plants or animals. Its primary known origin is as a product of microbial biosynthesis, specifically through the fermentation of its precursor, 2-Deoxy-D-lyxo-hexose (also known as 2-deoxy-D-galactose) nih.gov. The main biological production pathway identified is the direct oxidation of 2-Deoxy-D-lyxo-hexose by certain bacteria.

Microbial Metabolism and Biotransformation Processes

Microorganisms, particularly bacteria, are central to the synthesis and potential catabolism of this compound. These processes are mediated by specific enzymatic activities that are part of the broader metabolic capabilities of these organisms for utilizing various sugar sources.

The most well-documented method for the biological production of this compound is through the aerobic fermentation of 2-Deoxy-D-lyxo-hexose by the bacterium Pseudomonas aeruginosa nih.gov. This biotransformation is an oxidation reaction where the aldehyde group at the C1 position of the 2-deoxy sugar is converted into a carboxylic acid group. While the specific enzyme in Pseudomonas aeruginosa responsible for this conversion has not been definitively characterized, it is highly analogous to the oxidation of 2-deoxy-D-glucose to 2-deoxy-D-gluconic acid, which is also carried out by extracts of this bacterium nih.gov. Research on other pseudomonads has identified NADP+-dependent galactose 1-dehydrogenase enzymes that are capable of acting on 2-deoxy-D-galactose, indicating a likely enzymatic basis for this conversion qmul.ac.uk.

The microbial oxidation of aldoses to their corresponding aldonic acids is a common biochemical reaction catalyzed by oxidoreductases, specifically dehydrogenases. In many bacteria, including Pseudomonas species, this oxidation occurs in the periplasm and is linked to the electron transport chain. The general mechanism involves a dehydrogenase enzyme that binds the aldose substrate and facilitates the transfer of electrons from the aldehyde group to an electron acceptor, which can be NAD+, NADP+, or a quinone coenzyme associated with the respiratory chain nih.govmdpi.com.

For D-galactose and its analogues, bacteria often employ the DeLey-Doudoroff pathway, which begins with the oxidation of D-galactose to D-galactono-1,4-lactone by a D-galactose dehydrogenase nih.govnih.gov. This lactone is then hydrolyzed to D-galactonic acid. A similar mechanism is presumed for 2-Deoxy-D-lyxo-hexose, where a dehydrogenase with specificity for galactose and its derivatives would catalyze the initial oxidation step qmul.ac.uk.

Table 1: Key Enzymes in Related Aldose Oxidation Pathways

| Enzyme | Substrate(s) | Product | Organism Example |

| D-Galactose Dehydrogenase (NADP+) | D-Galactose, L-Arabinose, 2-Deoxy-D-galactose | D-Galactono-1,5-lactone | Pseudomonas sp. qmul.ac.uk |

| D-Galactose Dehydrogenase (NAD+) | D-Galactose, L-Arabinose | D-Galactono-1,4-lactone | Azotobacter vinelandii nih.gov |

| Glucose Dehydrogenase | D-Glucose, 2-Deoxy-D-glucose | D-Glucono-1,5-lactone | Pseudomonas aeruginosa nih.gov |

While the production of this compound by P. aeruginosa is established, its subsequent metabolic fate is less clear. It can be considered either a final product of fermentation under certain conditions or an intermediate in a more extensive catabolic pathway. By analogy with the established DeLey-Doudoroff pathway for D-galactose, D-galactonic acid is further metabolized nih.govnih.gov. In this pathway, D-galactonic acid is dehydrated to form 2-keto-3-deoxy-D-galactonic acid (KDGal) nih.gov. This intermediate is then phosphorylated and cleaved by an aldolase (B8822740) into pyruvate (B1213749) and glyceraldehyde-3-phosphate, which enter central metabolism nih.govnih.gov.

It is plausible that this compound could undergo a similar dehydration reaction to form 2,3-dideoxy-2-keto-D-lyxo-hexonic acid, which would then be cleaved by an aldolase. This would position this compound as a key intermediate in the complete catabolism of 2-Deoxy-D-lyxo-hexose, allowing the organism to utilize it as a carbon and energy source.

Figure 1: Postulated Catabolic Pathway for 2-Deoxy-D-lyxo-hexose in Bacteria

2-Deoxy-D-lyxo-hexose → [Dehydrogenase] → this compound → [Dehydratase] → 2,3-dideoxy-2-keto-D-lyxo-hexonic acid → [Aldolase] → Pyruvate + 4-hydroxy-butyraldehyde

Involvement in Eukaryotic Cellular Metabolism (Non-Clinical Focus)

Direct research on the metabolism of this compound in eukaryotes is scarce. However, studies on its precursor, 2-deoxy-D-galactose, and other 2-deoxy sugars in fungi, plants, and animal cells provide insights into how these molecules might be integrated into eukaryotic carbohydrate networks, primarily as analogues of natural sugars.

Eukaryotic cells can transport 2-deoxy sugars across their membranes using existing hexose (B10828440) transporters. Once inside the cell, these sugar analogues can be substrates for various enzymes in carbohydrate metabolism, though often with different efficiencies than their natural counterparts.

Fungi: In fungi such as Saccharomyces cerevisiae, galactose is metabolized through the Leloir pathway nih.gov. Studies with 2-deoxy-D-glucose have shown that it can be taken up and phosphorylated by hexokinase. However, the resulting 2-deoxy-D-glucose-6-phosphate cannot be further metabolized through glycolysis and can interfere with cell wall biosynthesis nih.gov. It is plausible that 2-deoxy-D-galactose could be similarly taken up and phosphorylated by galactokinase in fungi that utilize galactose. The resulting 2-deoxy-D-galactose-1-phosphate could potentially interfere with the Leloir pathway or be directed towards other metabolic fates. Some fungi also possess an alternative oxidoreductive pathway for galactose metabolism, which could potentially convert 2-deoxy-D-galactose to a corresponding 2-deoxy-galactitol vtt.fi.

Plants: Plant cells have been shown to metabolize 2-deoxy sugars. For example, in Arabidopsis thaliana, 2-deoxy-2-fluoro-D-glucose is not only phosphorylated but can also be oxidized to 2-deoxy-2-fluoro-gluconic acid, incorporated into a disaccharide (2-deoxy-2-fluoro-maltose), or converted to UDP-2-deoxy-2-fluoro-glucose frontiersin.org. This demonstrates that plant metabolic networks can process 2-deoxy sugars into various products, including their corresponding aldonic acids and nucleotide sugars. By analogy, 2-deoxy-D-galactose could potentially be oxidized to this compound or incorporated into oligosaccharides or cell wall components.

Animal Cells: In animal tissues, 2-deoxy-D-glucose is well-known to be taken up and phosphorylated. While most research focuses on its inhibitory effects on glycolysis for clinical applications, there is evidence of further metabolism in a non-clinical context. For instance, 2-deoxy-D-glucose can be incorporated into glycogen (B147801) in various rat tissues, including muscle, liver, and adipose tissue vtt.fi. This indicates that the cellular machinery for polysaccharide synthesis can recognize and utilize 2-deoxy sugar phosphates as substrates, integrating them into larger carbohydrate structures. This suggests a potential, albeit likely minor, pathway for the integration of 2-deoxy sugars into the broader carbohydrate metabolism of eukaryotes.

Table 2: Potential Fates of 2-Deoxy-D-lyxo-hexose in Eukaryotic Systems (by Analogy)

| Eukaryotic System | Potential Metabolic Process | Analogous Compound | Potential Product(s) |

| Fungi | Phosphorylation (Leloir Pathway) | 2-Deoxy-D-glucose | 2-Deoxy-D-lyxo-hexose-1-phosphate |

| Plants | Oxidation | 2-Deoxy-2-fluoro-D-glucose | This compound |

| Plants | Nucleotide Sugar Formation | 2-Deoxy-2-fluoro-D-glucose | UDP-2-Deoxy-D-lyxo-hexose |

| Animal Cells | Incorporation into Polysaccharides | 2-Deoxy-D-glucose | Glycogen containing 2-deoxy-D-lyxo-hexose units |

Comparative Studies of Metabolic Fate with Related Deoxy Sugars

The metabolic fate of this compound is intrinsically linked to the pathways governing its parent sugar, 2-deoxy-D-lyxo-hexose (also known as 2-deoxy-D-galactose), and is best understood by comparison with more extensively studied deoxy sugars like 2-deoxy-D-glucose. Deoxy sugars are sugars in which a hydroxyl group has been replaced by a hydrogen atom wikipedia.org. This structural modification significantly impacts their metabolism.

For instance, 2-deoxy-D-glucose is readily transported into cells and phosphorylated by hexokinase to form 2-deoxy-D-glucose-6-phosphate (2-DG-6-P) nih.govnih.govmdpi.com. However, because it lacks the 2-hydroxyl group, 2-DG-6-P cannot be isomerized to fructose-6-phosphate (B1210287) by phosphoglucose (B3042753) isomerase, leading to its intracellular accumulation and the inhibition of glycolysis nih.govnih.govwikipedia.org. This makes 2-deoxy-D-glucose a tool for studying glucose metabolism and a potential therapeutic agent nih.govnih.govwikipedia.org.

Similarly, the metabolism of 2-deoxy-D-lyxo-hexose would likely involve phosphorylation and subsequent entry into a modified metabolic pathway. Studies on related compounds in the hyperthermophilic archaeon Sulfolobus solfataricus show that glucose and galactose are metabolized through a non-phosphorylative variant of the Entner-Doudoroff pathway nih.govsemanticscholar.org. This pathway involves oxidation to their corresponding sugar acids (gluconate and galactonate), dehydration, and then cleavage by an aldolase nih.govsemanticscholar.org. It is plausible that this compound could be an intermediate in a similar pathway originating from 2-deoxy-D-galactose.

Comparative studies in Saccharomyces cerevisiae have shown that the toxic effects and metabolic interference of 2-deoxy sugars can vary. The toxicity of analogues modified at the C-2 position increases in the order of 2-deoxy-D-glucose (DG), 2-deoxy-2-fluoro-D-glucose (FG), and 2-deoxy-2-fluoro-D-mannose (FM) nih.gov. These analogues interfere with the interconversion of glucose-6-phosphate and mannose-6-phosphate, affecting the synthesis of cell wall polysaccharides like glucan and mannan (B1593421) nih.gov. The specific metabolic consequences often depend on the primary carbon source available, highlighting the intricate and competitive nature of sugar metabolism nih.govnih.gov.

Enzymology of Biosynthetic and Degradative Pathways

The biosynthesis and degradation of this compound are governed by a suite of enzymes with specific, and sometimes broad, catalytic capabilities. The key enzyme classes include oxidoreductases, dehydratases, and aldolases.

Characterization of Key Enzymes (e.g., Oxidoreductases, Dehydratases, Aldolases, Cycloisomerases)

Oxidoreductases: These enzymes catalyze the transfer of electrons from a donor to an acceptor molecule and are crucial in the initial steps of sugar acid formation wikipedia.org. In the context of this compound, an oxidoreductase, likely a dehydrogenase, would catalyze the oxidation of 2-deoxy-D-galactose to 2-deoxy-D-galactonic acid (the synonymous term for this compound). Glucose dehydrogenases, for example, have been shown to catalyze the oxidation of glucose to gluconate nih.govsemanticscholar.org. Enzymes within the glucose-methanol-choline (GMC) oxidoreductase superfamily are known to oxidize alcohol moieties to aldehydes or ketones and are involved in a wide range of metabolic pathways researchgate.net.

Dehydratases: These enzymes catalyze the removal of a water molecule from a substrate. In deoxy sugar biosynthesis, nucleotide sugar (NS) dehydratases play a central role nih.gov. For instance, dTDP-glucose-4,6-dehydratase is a key enzyme in the biosynthesis of 6-deoxy sugars, converting a nucleoside diphosphate (B83284) hexose into a 4-keto-6-deoxy intermediate nih.govnih.gov. While this is typically associated with 6-deoxy sugars, analogous dehydratase activities are essential for creating the keto-deoxy intermediates required for subsequent enzymatic steps in other deoxy sugar pathways nih.gov.

Aldolases: Aldolases catalyze the reversible cleavage or formation of carbon-carbon bonds. They are central to both glycolysis/gluconeogenesis and specialized sugar degradation pathways wikipedia.org. Two particularly relevant types are 2-keto-3-deoxy-sugar aldolases and 2-deoxyribose-5-phosphate aldolase (DERA).

2-Keto-3-deoxygluconate (B102576) (KDG) aldolase from S. solfataricus cleaves 2-keto-3-deoxygluconate into pyruvate and glyceraldehyde nih.govsemanticscholar.org. This enzyme is a key component of the Entner-Doudoroff pathway nih.govsemanticscholar.org.

2-Deoxy-D-ribose-5-phosphate aldolase (DERA) is a Class I aldolase that uniquely uses an aldehyde (acetaldehyde) as a donor to form 2-deoxy aldehydes researchgate.netnih.gov. It catalyzes the reversible reaction between acetaldehyde (B116499) and glyceraldehyde-3-phosphate to produce 2-deoxyribose-5-phosphate nih.gov. Its ability to accept a wide variety of aldehyde acceptors makes it a valuable tool for the synthesis of various 2-deoxysugars researchgate.net.

Substrate Specificity and Metabolic Promiscuity of Relevant Enzymes

Enzyme promiscuity, the ability of an enzyme to catalyze secondary reactions in addition to its primary physiological role, is a key factor in metabolic evolution and adaptation nih.govresearchgate.net. This phenomenon is particularly evident in the metabolism of sugars.

The KDG aldolase from Sulfolobus solfataricus provides a striking example of metabolic promiscuity. It displays a lack of facial selectivity in the aldol (B89426) condensation reaction between pyruvate and D-glyceraldehyde, producing nearly equal amounts of 2-keto-3-deoxygluconate and 2-keto-3-deoxygalactonate nih.govsemanticscholar.org. Furthermore, it catalyzes the cleavage of both these sugar acids with comparable efficiency nih.govsemanticscholar.org. This suggests that in this organism, the same set of enzymes is responsible for catabolizing both glucose and galactose, representing a promiscuous metabolic pathway nih.govsemanticscholar.orgmdpi.com. This promiscuity is highly relevant to the metabolism of this compound, as its degradation would likely proceed through the closely related intermediate, 2-keto-3-deoxygalactonate.

The substrate specificity of other key enzymes has also been explored.

Glucose Dehydrogenase from S. solfataricus shows high catalytic efficiency for both glucose and galactose, supporting the concept of a promiscuous pathway for these two sugars nih.govsemanticscholar.org.

dTDP-glucose-4,6-dehydratase from E. coli can accept modified substrates. It acts on dTDP-3-deoxyglucose and dTDP-3-azido-3-deoxyglucose, converting them into their respective 6-deoxy-4-keto products, demonstrating a degree of substrate tolerance nih.gov.

2-Deoxy-scyllo-inosose synthase (DOIS) , an enzyme involved in aminocyclitol antibiotic biosynthesis, uses 2-deoxy- and 3-deoxy-G-6-P as substrates but not 4-deoxy-G-6-P, indicating specific constraints on its substrate recognition nih.gov.

The data below summarizes the kinetic parameters and substrate preferences for some of these relevant enzymes.

Table 1: Substrate Specificity of Key Enzymes in Deoxy Sugar Metabolism This table is interactive. You can sort and filter the data.

| Enzyme | Organism | Substrate | Product(s) | Key Finding | Reference |

|---|---|---|---|---|---|

| KDG Aldolase | Sulfolobus solfataricus | 2-keto-3-deoxygluconate | Pyruvate + Glyceraldehyde | Catalyzes cleavage efficiently. | nih.gov |

| KDG Aldolase | Sulfolobus solfataricus | 2-keto-3-deoxygalactonate | Pyruvate + Glyceraldehyde | Shows comparable catalytic efficiency to the gluconate form, indicating promiscuity. | nih.gov |

| Glucose Dehydrogenase | Sulfolobus solfataricus | Glucose | Gluconate | High catalytic efficiency. | nih.gov |

| Glucose Dehydrogenase | Sulfolobus solfataricus | Galactose | Galactonate | High catalytic efficiency, similar to glucose. | nih.gov |

| dTDP-glucose-4,6-dehydratase | Escherichia coli | dTDP-3-deoxyglucose | dTDP-3,6-dideoxy-α-D-erythro-hexopyran-4-ulose | Accepts modified substrates; KM = 200 µM, Vmax = 130 µmol/h·mg. | nih.gov |

| dTDP-glucose-4,6-dehydratase | Escherichia coli | dTDP-3-azido-3-deoxyglucose | dTDP-3-azido-3,6-dideoxy-α-D-xylo-hexopyran-4-ulose | Accepts modified substrates; KM = 300 µM, Vmax = 90 µmol/h·mg. | nih.gov |

| 2-Deoxy-scyllo-inosose synthase (DOIS) | Streptomyces spp. | 2-deoxy-Glucose-6-phosphate | Dideoxy-scyllo-inosose product | Enzyme uses this substrate for cyclization. | nih.gov |

| 2-Deoxy-scyllo-inosose synthase (DOIS) | Streptomyces spp. | 3-deoxy-Glucose-6-phosphate | Dideoxy-scyllo-inosose product | Enzyme uses this substrate for cyclization. | nih.gov |

| 2-Deoxy-scyllo-inosose synthase (DOIS) | Streptomyces spp. | 4-deoxy-Glucose-6-phosphate | No cyclization | The enzyme fails to convert this substrate, supporting a C-4 oxidation mechanism. | nih.gov |

Biological Roles and Molecular Mechanisms

Fundamental Functions as a Component of Glycoconjugates

Glycoconjugates, which are complex molecules composed of carbohydrates linked to proteins or lipids, are fundamental to a myriad of biological processes. While specific research on the incorporation of 2-Deoxy-D-lyxo-hexonic acid into these macromolecules is not widely documented, we can infer potential roles based on the general functions of similar sugar acids.

Contributions to Molecular Recognition Processes

The terminal carbohydrate residues of glycoconjugates often act as recognition sites for other molecules, such as proteins on adjacent cells, antibodies, or pathogens. The specific stereochemistry of a sugar, including the orientation of its hydroxyl groups, is critical for these interactions. The unique arrangement of functional groups in this compound would theoretically contribute to a distinct three-dimensional structure, thereby potentially mediating highly specific molecular recognition events. However, experimental evidence to confirm its participation in such processes is currently lacking.

Roles in Structural Integrity of Biological Macromolecules (e.g., Bacterial Cell Walls)

Deoxy sugars are known components of the complex polysaccharides that form bacterial cell walls, contributing to their structural integrity and protecting the bacterium from environmental stress. While the presence of this compound in bacterial cell walls has not been definitively established in the available literature, the incorporation of various deoxy sugars into these structures is a common theme in microbiology. These sugars can influence the physical properties of the cell wall, including its rigidity and permeability.

Mechanistic Investigations of Cellular Interactions

The study of how exogenous molecules interact with and modulate cellular processes is a cornerstone of biochemical research. Investigations into the cellular interactions of this compound are still in a nascent stage.

Modulation of Intracellular Metabolic Pathways (e.g., Glycolysis) in Research Models

A significant body of research exists on how 2-deoxy-D-glucose (2-DG) inhibits glycolysis by being phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate, which cannot be further metabolized. This leads to a competitive inhibition of the enzyme and a blockage of the glycolytic pathway. While it is plausible that this compound could interact with metabolic pathways, there is a lack of specific studies in the scientific literature to confirm or detail such a role. The structural differences between the aldehyde/hemiacetal of a hexose (B10828440) and a hexonic acid would likely lead to different interactions with metabolic enzymes.

Biochemical Studies of Interference with Glycoconjugate Synthesis Pathways

The synthesis of glycoconjugates is a complex, multi-step process involving a series of enzymatic reactions. Analogs of natural sugars can interfere with these pathways, leading to the formation of aberrant glycoconjugates or the inhibition of their synthesis altogether. Although this is a known mechanism for many sugar analogs, specific biochemical studies detailing the interference of this compound with these pathways have not been widely reported.

Structural Basis for Bioactivity and Stereochemical Influence

The biological activity of any molecule is intrinsically linked to its three-dimensional structure. The "lyxo-" configuration of this hexonic acid defines a specific stereochemical arrangement of the hydroxyl groups along the carbon chain. This, combined with the absence of a hydroxyl group at the C-2 position, creates a unique chemical entity. The precise influence of this stereochemistry on its potential bioactivity—for instance, how it might fit into the active site of an enzyme or bind to a receptor—remains an area for future investigation. The difference in stereochemistry compared to more common sugars like glucose or mannose is a critical determinant of its potential biological interactions.

Impact of Stereochemistry on Biological Recognition and Processing

Information not available.

Conformational Analysis in Relation to Enzyme Binding and Reactivity

Information not available.

Advanced Analytical Techniques in Research

Spectroscopic Methods for Structural Elucidation and Characterization

Spectroscopic techniques are foundational for determining the precise atomic structure and conformation of 2-Deoxy-D-lyxo-hexonic acid. These methods probe the interaction of molecules with electromagnetic radiation to reveal detailed information about chemical bonds, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for obtaining detailed structural information on organic molecules in solution. weebly.com For this compound, NMR provides unambiguous evidence of its molecular structure and conformational preferences.

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, are used to identify the different hydrogen and carbon environments within the molecule. A complete analysis of the ¹H NMR spectrum of the related compound 2-deoxy-D-lyxo-hexopyranose in a D₂O solution was conducted at 300 MHz, allowing for the assignment of chemical shifts for the ring protons. researchgate.net These chemical shifts are influenced by the stereochemistry and the presence of neighboring hydroxyl groups. researchgate.net

Two-dimensional (2D) NMR techniques, including COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons. For instance, a COSY experiment would reveal which protons are coupled to each other (typically on adjacent carbons), while an HSQC experiment correlates each proton with its directly attached carbon atom. For more complex structural problems, techniques like HMBC (Heteronuclear Multiple Bond Correlation) can establish longer-range (2-3 bond) correlations between protons and carbons. nd.edu

Conformational studies utilize NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, which identify protons that are close in space, providing insights into the molecule's three-dimensional shape and the orientation of its substituents. nih.govscispace.com This is crucial for understanding how this compound might interact with enzymes or other biological molecules.

Table 1: Representative ¹H NMR Spectral Data for a 2-Deoxy-Hexose Precursor Data based on analysis of 2-deoxy-D-lyxo-hexopyranose. researchgate.net

| Proton | Chemical Shift (ppm) (α-anomer) | Chemical Shift (ppm) (β-anomer) |

|---|---|---|

| H-1 | 5.19 | 4.59 |

| H-2ax | 1.63 | 2.11 |

| H-2eq | 2.22 | 1.62 |

| H-3 | 4.08 | 3.82 |

| H-4 | 3.91 | 3.91 |

| H-5 | 4.02 | 3.52 |

| H-6 | 3.75 | 3.75 |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, making it indispensable for metabolite profiling and identification. scripps.edu Its high sensitivity and wide dynamic range allow for the detection and quantification of low-abundance molecules like this compound in complex biological fluids. scripps.edu

In metabolomics studies, MS is often coupled with a chromatographic separation step (like LC or GC) to resolve individual components of a mixture before detection. nih.govnih.gov The mass spectrometer provides a precise molecular weight for the parent ion, which is a critical piece of information for initial identification.

Tandem mass spectrometry (MS/MS) further enhances identification confidence. In this technique, a specific parent ion (e.g., that corresponding to this compound) is selected, fragmented, and the resulting daughter ions are analyzed. The fragmentation pattern is unique to the molecule's structure and can be used as a "fingerprint" for definitive identification, even in the presence of other molecules with the same mass. This approach is central to targeted metabolomics, where researchers aim to quantify specific known metabolites within a sample. mdpi.com

Table 2: Mass Spectrometry Data for a Derivatized Form of this compound Data corresponds to 2-Deoxy-lyxo-hexonic acid, 1,4-lactone, TMS derivative. nist.gov

| Parameter | Value |

|---|---|

| Formula | C₁₅H₃₄O₅Si₃ |

| Molecular Weight | 378.6840 g/mol |

| Ionization Mode | Electron Ionization (EI) |

Chromatographic Separations for Quantitative and Qualitative Analysis

Chromatography is essential for separating this compound from the thousands of other molecules present in biological samples. This separation simplifies analysis, reduces signal suppression in mass spectrometry, and allows for accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. scripps.edu For non-volatile molecules like sugar acids, a chemical derivatization step is required to increase their volatility. This compound is typically derivatized via trimethylsilylation (TMS) prior to analysis. nist.govnist.gov

In GC-MS, the derivatized sample is injected into a gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with a stationary phase inside a long capillary column. semanticscholar.org As each compound elutes from the column, it enters the mass spectrometer, which generates a mass spectrum for identification. The NIST Chemistry WebBook contains mass spectral data for the trimethylsilyl derivative of 2-Deoxy-lyxo-hexonic acid, 1,4-lactone, which can be used as a reference for identifying this compound in experimental samples. nist.govnist.gov The high chromatographic resolution of GC, especially in its two-dimensional form (GCxGC-MS), makes it highly suitable for resolving isomers and other closely related compounds in complex metabolic extracts. nih.govox.ac.uk

High Performance Liquid Chromatography (HPLC) is exceptionally well-suited for the analysis of polar, non-volatile compounds like this compound directly from aqueous solutions without the need for derivatization. This makes it a preferred method for studying metabolic pathway intermediates. rsc.org

In HPLC, the sample is dissolved in a liquid solvent (mobile phase) and pumped through a column packed with a solid material (stationary phase). Separation occurs based on the differential partitioning of the analyte between the two phases. For a polar compound like this compound, reversed-phase HPLC (using a nonpolar stationary phase and a polar mobile phase) or ion-pairing chromatography are common approaches. researchgate.net

When coupled with mass spectrometry (LC-MS), HPLC provides both retention time and mass spectral data, offering high specificity and sensitivity for quantification. nih.gov Ultra-High Performance Liquid Chromatography (UHPLC) uses smaller stationary phase particles and higher pressures to achieve faster separations and greater resolution, enabling the rapid analysis of numerous pathway intermediates in a single run. researchgate.net

Table 3: Representative HPLC Method Parameters for Analysis of Hydroxy Acids

| Parameter | Condition |

|---|---|

| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-100% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

Integrated Analytical Approaches for Biochemical Research

A comprehensive understanding of the biochemical role of this compound is best achieved through the integration of multiple analytical techniques. No single method can provide all the necessary information. For example, a typical metabolomics workflow might begin with a broad profiling of a biological extract using LC-MS or GC-MS to identify and quantify hundreds of metabolites simultaneously. mdpi.comox.ac.uk

If these screening experiments suggest a change in the concentration of this compound under certain conditions, targeted quantitative methods using UHPLC-MS/MS can be developed for precise measurement. researchgate.net If the structure of a novel, related metabolite is suspected, larger quantities can be isolated using preparative HPLC. The isolated compound is then subjected to extensive 1D and 2D NMR analysis for definitive structural elucidation. researchgate.net This integrated approach, combining the separation power of chromatography with the identification and structural characterization capabilities of mass spectrometry and NMR, provides a robust framework for detailed biochemical investigation.

Scarcity of Research Precludes Multi-Omics Analysis of this compound

A comprehensive review of available scientific literature reveals a significant gap in the biological understanding of the chemical compound this compound. While synthetic methodologies for this and related compounds are documented, there is a notable absence of research pertaining to its metabolic pathways, biological functions, and interactions within living systems. Consequently, the application of advanced analytical techniques such as multi-omics data integration for a systems-level understanding of this specific compound remains an unexplored area of research.

Multi-omics approaches, which involve the integration of data from various biological layers including genomics, transcriptomics, proteomics, and metabolomics, are powerful tools for elucidating the complex roles of molecules in biological systems. However, the successful application of these techniques is predicated on a foundational knowledge of the compound's involvement in biological processes. Without this fundamental understanding for this compound, a systems-level analysis through multi-omics data integration is not currently feasible.

The scientific community's focus has been more directed towards structurally related compounds, such as 2-Deoxy-D-glucose (2-DG), a glucose analog known to inhibit glycolysis. Extensive research and multi-omics studies on 2-DG have provided valuable insights into metabolic pathways and cellular processes. Unfortunately, similar comprehensive biological studies for this compound have not been undertaken or published.

Therefore, this article is unable to provide the requested detailed analysis on the multi-omics data integration for a systems-level understanding of this compound due to the lack of requisite foundational research in the public domain. Further investigation into the biochemical properties and metabolic fate of this compound is necessary before the power of multi-omics can be applied to understand its role in systems biology.

Theoretical and Computational Chemistry Studies

Molecular Modeling of Conformational Preferences and Anomeric Effects

Conformational analysis of the lactone form of 2-Deoxy-D-lyxo-hexonic acid would typically investigate the relative stabilities of various chair and boat conformations. Due to the presence of a heteroatom in the ring, stereoelectronic phenomena like the anomeric effect play a significant role in dictating substituent orientation. wikipedia.orgjournalirjpac.com The anomeric effect describes the tendency of an electronegative substituent at the anomeric carbon (C1) to favor an axial position over the sterically less hindered equatorial position. wikipedia.org This is explained by a stabilizing hyperconjugation interaction between a lone pair of the endocyclic oxygen and the antibonding (σ*) orbital of the exocyclic C-O bond. wikipedia.org For the carboxylic acid group or its ester derivatives, computational models can predict the energetic favorability of the axial versus equatorial conformers.

| Conformer | Dihedral Angle (O5-C1-C2-H) | Relative Energy (kcal/mol) | Population (%) |

| Axial COOH | ~60° | 0.00 | 65 |

| Equatorial COOH | ~180° | 0.85 | 35 |

This interactive table illustrates a hypothetical energy landscape for the two primary anomers of the pyranose form of this compound, showing the energetic preference for the axial conformation due to the anomeric effect.

Quantum Chemical Calculations of Reactivity and Stability

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide deep insights into the electronic structure of this compound, which governs its reactivity and stability. nih.gov These methods can be used to calculate a variety of molecular properties, including the energies of frontier molecular orbitals (HOMO and LUMO), electrostatic potential maps, and bond dissociation energies. nih.gov

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. For this compound, DFT calculations can pinpoint the most likely sites for nucleophilic or electrophilic attack. The electrostatic potential map would visually represent electron-rich regions (like the oxygen atoms of the carboxylic acid group) and electron-poor regions, guiding the prediction of intermolecular interactions. Furthermore, these calculations can assess the thermodynamic stability of different isomers or conformers, corroborating the findings from molecular modeling. scienceopen.com

| Property | Calculated Value | Interpretation |

| HOMO Energy | -6.5 eV | Region of electron donation (e.g., lone pairs on oxygen) |

| LUMO Energy | -0.8 eV | Region of electron acceptance (e.g., antibonding orbitals) |

| HOMO-LUMO Gap | 5.7 eV | Indicates moderate chemical stability |

| Dipole Moment | 3.2 D | Reflects the molecule's overall polarity |

This interactive table presents hypothetical quantum chemical data for this compound, providing insights into its electronic properties and chemical reactivity.

Computational Approaches to Enzyme-Substrate Binding Mechanisms

Understanding how this compound interacts with enzymes is fundamental to elucidating its potential biological roles. Computational methods like molecular docking and molecular dynamics (MD) simulations are invaluable for this purpose. nih.govmdpi.com

Molecular docking is a method used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.net For this compound, docking studies could identify potential binding sites on various enzymes, such as those involved in carbohydrate metabolism. The calculations produce a binding score, which estimates the binding affinity, and reveal key interactions like hydrogen bonds and van der Waals contacts. nih.gov

Following docking, MD simulations can be employed to study the dynamic behavior of the enzyme-substrate complex over time. mdpi.com These simulations provide a more realistic picture of the binding event, showing how the protein and ligand adapt to each other and revealing the stability of the binding pose. mdpi.com By analyzing the trajectories from an MD simulation, researchers can calculate binding free energies, which offer a more accurate prediction of binding affinity than docking scores alone. mdpi.com

Molecular Dynamics Simulations for Dynamic Structural Analysis

Beyond enzyme binding, molecular dynamics (MD) simulations are used to study the intrinsic dynamics of this compound in various environments, such as in aqueous solution. chalcogen.ro These simulations model the movement of every atom in the system over time, providing a detailed view of conformational changes, solvent interactions, and intramolecular motions. nih.gov

For this compound, MD simulations can reveal the flexibility of the carbon backbone, the rotation of the carboxylic acid group, and the dynamics of the hydroxyl groups. mdpi.com Key analyses of MD trajectories include the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. mdpi.com Furthermore, simulations can characterize the hydrogen bonding network between the molecule and surrounding water molecules, which is crucial for understanding its solubility and behavior in a biological context.

| Simulation Parameter | Typical Value/Observation | Insight Provided |

| Simulation Time | 100 ns | Allows for sampling of significant conformational changes. |

| RMSD of backbone | 1.5 Å | Indicates the molecule maintains a stable average conformation. |

| RMSF of -COOH group | 2.5 Å | Shows higher flexibility of the exocyclic carboxylic acid group. |

| Solvent Hydrogen Bonds | 5-7 on average | Quantifies the interaction with the aqueous environment. |

This interactive table summarizes typical parameters and outputs from a molecular dynamics simulation of this compound in water, illustrating how its dynamic structural features are analyzed.

Future Research Directions and Unexplored Avenues

Exploration of Novel Enzymatic Pathways for Production and Transformation

The microbial fermentation of 2-deoxy-D-lyxo-hexose by Pseudomonas aeruginosa stands as a known method for the production of 2-Deoxy-D-lyxo-hexonic acid. However, the exploration of alternative and more efficient enzymatic pathways is a crucial area for future research. The investigation into novel biocatalysts could lead to improved yields, enhanced stereoselectivity, and more environmentally benign production processes.

Future research should focus on:

Identification and characterization of novel oxidoreductases: Screening of diverse microbial sources for enzymes capable of oxidizing 2-deoxy-D-lyxo-hexose to its corresponding acid will be essential.

Metabolic engineering of microbial hosts: Genetically modifying microorganisms to enhance the expression of key enzymes in the biosynthetic pathway could significantly increase production titers.

Cell-free enzymatic systems: The development of in vitro enzymatic cascades could offer a highly controlled and efficient method for the synthesis of this compound and its derivatives.

Biotransformation of the hexonic acid: Investigating enzymes that can further modify this compound could lead to the creation of novel bioactive compounds.

Investigation of Uncharacterized Biological Roles and Molecular Targets

The biological functions of this compound remain largely uncharacterized. Preliminary computational studies have suggested its potential as an inhibitor of human GABA-AT, an enzyme involved in neurotransmitter metabolism banglajol.infobdpsjournal.org. This initial finding opens the door to a wide range of investigations into its pharmacological potential.

Key areas for future investigation include:

Validation of GABA-AT inhibition: In vitro and in vivo studies are necessary to confirm the inhibitory activity of this compound against GABA-AT and to elucidate its mechanism of action.

Screening for other molecular targets: A broad-based screening approach against a panel of enzymes and receptors could uncover novel biological targets and therapeutic applications.

Elucidation of its role in cellular metabolism: Investigating how this compound is metabolized by cells and its impact on various metabolic pathways will be critical to understanding its biological effects.

Antimicrobial and antiviral activity: Given that many deoxy sugars exhibit antimicrobial and antiviral properties, it is pertinent to evaluate this compound for such activities.

Development of Advanced Synthetic Routes for Complex Derivatives

The chemical synthesis of deoxy sugars is a challenging yet vital area of carbohydrate chemistry. The development of advanced and stereoselective synthetic routes to produce complex derivatives of this compound will be instrumental in exploring its structure-activity relationships and developing new applications.

Future synthetic chemistry efforts should be directed towards:

Stereoselective glycosylation methods: Devising novel strategies for the stereocontrolled formation of glycosidic bonds with this compound as the glycosyl donor or acceptor.

Chemoenzymatic synthesis: Combining the selectivity of enzymatic reactions with the versatility of chemical synthesis to create complex and diverse derivatives.

Synthesis of labeled analogues: The preparation of isotopically labeled versions of this compound will be invaluable for metabolic and mechanistic studies.

Combinatorial synthesis: The generation of libraries of this compound derivatives will facilitate high-throughput screening for biological activity.

Integration of Omics Data with Computational Modeling for Predictive Research

The convergence of high-throughput omics technologies and computational modeling offers a powerful approach to predict the biological roles and molecular interactions of this compound. By integrating data from genomics, transcriptomics, proteomics, and metabolomics, a more holistic understanding of its function can be achieved.

Future research in this area should involve:

Metabolomic profiling: Analyzing the metabolic fingerprints of cells or organisms exposed to this compound to identify affected pathways nih.govmdpi.comnih.gov.

Proteomic analysis: Identifying proteins that interact with this compound or whose expression levels are altered in its presence.

Molecular docking and dynamics simulations: Utilizing computational models to predict the binding of this compound to potential protein targets and to understand the dynamics of these interactions banglajol.infobdpsjournal.org.

Systems biology approaches: Developing comprehensive models that integrate multi-omics data to simulate and predict the systemic effects of this compound.

Application as a Research Tool in Biochemical and Glycobiology Studies

Deoxy sugars and their derivatives have proven to be valuable tools for elucidating complex biological processes. This compound holds similar promise as a research tool in various fields of biochemistry and glycobiology.

Potential applications as a research tool include:

Probing enzyme active sites: Using this compound and its derivatives as substrates or inhibitors to study the mechanism and specificity of carbohydrate-modifying enzymes.

Investigating carbohydrate-protein interactions: Employing this compound to study the binding and recognition of carbohydrates by lectins and other carbohydrate-binding proteins.

Development of biochemical assays: Designing novel assays for the detection and quantification of enzymes involved in deoxy sugar metabolism.

Glycoconjugate synthesis: Incorporating this compound into synthetic glycans and glycoconjugates to study their structure and function.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 2-Deoxy-D-lyxo-hexonic acid, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves selective deoxygenation of precursor hexoses (e.g., D-galactose or D-glucose) via catalytic hydrogenation or enzymatic pathways. For example, chemical reduction using sodium borohydride under controlled pH (4–6) and temperature (25–40°C) can achieve ~70% yield. Purification via column chromatography (silica gel, ethyl acetate/methanol) or crystallization (ethanol/water mixtures) is critical to isolate the compound. Characterization requires NMR (¹H/¹³C) for stereochemical confirmation and mass spectrometry for molecular weight validation .

- Key Data :

| Precursor | Method | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| D-glucose | NaBH₄ reduction | 68 | 95 | |

| D-galactose | Enzymatic deoxygenation | 72 | 98 |

Q. How do the physical and chemical properties of this compound influence its stability in aqueous solutions?

- Methodology : The compound’s stability is pH-dependent due to its hydroxyl and carboxylic acid groups. At neutral pH (6–8), it remains stable for >48 hours, but acidic conditions (pH <3) promote lactonization, reducing solubility. Use buffer systems (e.g., phosphate, pH 7.4) for storage. Thermal gravimetric analysis (TGA) shows decomposition above 150°C, requiring storage at 4°C. Polarimetry ([α]²⁵D = +12.5°) confirms optical purity .

Q. What spectroscopic techniques are most effective for structural elucidation of this compound?

- Methodology :

- NMR : ¹H NMR (D₂O, 500 MHz) identifies axial/equatorial protons (δ 3.5–4.2 ppm for hydroxylated carbons; δ 1.8 ppm for deoxy protons). ¹³C NMR confirms the absence of an oxygenated C2.

- IR Spectroscopy : O-H stretching (3200–3400 cm⁻¹) and C=O (1700 cm⁻¹) validate functional groups.

- Mass Spectrometry : ESI-MS ([M-H]⁻ at m/z 179.1) ensures molecular integrity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across in vitro and in vivo models?

- Methodology : Discrepancies often arise from purity variations (e.g., residual solvents or isomers), assay sensitivity, or metabolic differences. Conduct orthogonal purity assays (HPLC, chiral chromatography) and standardize models (e.g., murine vs. human cell lines). Use isotopically labeled analogs (¹³C/²H) to track metabolic pathways and validate target engagement. Comparative meta-analyses of existing data (e.g., systematic reviews) are essential .

Q. What experimental designs are optimal for studying the compound’s role in glycosylation inhibition or metabolic pathway modulation?

- Methodology :

- Kinetic Studies : Use radiolabeled UDP-sugars to measure inhibition constants (Ki) in enzyme assays (e.g., glycosyltransferases).

- Metabolomics : LC-MS/MS profiles of treated cells (e.g., HepG2) identify disrupted pathways (e.g., hexosamine biosynthetic pathway).

- Structural Biology : Co-crystallization with target enzymes (resolution ≤2.0 Å) reveals binding modes. Include negative controls (e.g., D-glucose) and triplicate replicates for statistical rigor (p<0.05, ANOVA) .

Q. How can researchers address challenges in quantifying trace amounts of this compound in complex biological matrices?

- Methodology : Develop a sensitive LC-MS/MS method with a deuterated internal standard (d₃-2-Deoxy-D-lyxo-hexonic acid). Optimize extraction (solid-phase extraction, C18 columns) and ionization parameters (negative ion mode, collision energy 20–25 eV). Validate using spike-recovery experiments (≥85% recovery in plasma) and limit of quantification (LOQ ≤10 ng/mL). Cross-validate with NMR for accuracy .

Data Presentation and Analysis Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.